![molecular formula C9H12ClN B1435521 4-(Prop-1-en-1-yl)aniline hydrochloride CAS No. 1807885-14-8](/img/structure/B1435521.png)
4-(Prop-1-en-1-yl)aniline hydrochloride
Overview
Description
“4-(Prop-1-en-1-yl)aniline hydrochloride” is a chemical compound with the molecular formula C9H12ClN . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-(Prop-1-en-1-yl)aniline hydrochloride” consists of 9 carbon atoms, 12 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The molecular weight is 169.65 g/mol .Physical And Chemical Properties Analysis
“4-(Prop-1-en-1-yl)aniline hydrochloride” is a solid at room temperature . It has a molecular weight of 169.65 g/mol . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Corrosion Inhibition
One study demonstrated the use of a synthesized compound, which shares a structural resemblance with "4-(Prop-1-en-1-yl)aniline hydrochloride", as an efficient corrosion inhibitor for mild steel in acidic environments. The compound's adsorption on the steel surface was found to obey Langmuir's isotherm, and its effectiveness was supported by various corrosion methods such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy. Quantum chemical calculations were also employed to correlate the compound's structure with its inhibition efficiency (Daoud et al., 2014).
Synthesis and Biological Evaluation
Another research application involved the synthesis of (prop-2-ynyloxy) benzene derivatives, including those related to "4-(Prop-1-en-1-yl)aniline hydrochloride". These compounds were synthesized in good yields and tested for antibacterial, antiurease, and nitric oxide (NO) scavenging activities. One derivative showed significant activity against urease enzyme, while another exhibited potent antibacterial effects, suggesting potential applications in developing new antimicrobial agents (Batool et al., 2014).
Electrochemical Synthesis and Application
In material science, a novel monomer structurally related to "4-(Prop-1-en-1-yl)aniline hydrochloride" was electrochemically synthesized in aqueous solution. The resultant polymer, characterized by various techniques, showed high conductivity and porosity, making it an efficient counter electrode in dye-sensitized solar cells (DSSCs). The solar cell using this polymer composite exhibited a higher energy conversion efficiency compared to traditional Pt counter electrodes, showcasing its application in renewable energy technologies (Shahhosseini et al., 2016).
Nanotechnology and Drug Delivery
Research in nanotechnology has utilized derivatives similar to "4-(Prop-1-en-1-yl)aniline hydrochloride" for self-assembling nanoparticles, with podophyllotoxin and aloin as building blocks. These nanoparticles were evaluated biologically on cancer cell lines, indicating their potential application in drug delivery systems and cancer therapy (Fumagalli et al., 2017).
properties
IUPAC Name |
4-[(E)-prop-1-enyl]aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-2-3-8-4-6-9(10)7-5-8;/h2-7H,10H2,1H3;1H/b3-2+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZJRJRMYNYXOV-SQQVDAMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=C(C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=C(C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Prop-1-en-1-yl)aniline hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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